molecular formula C7H13ClN4O B2883913 [5-(oxolan-2-yl)-4H-1,2,4-triazol-3-yl]methanamine hydrochloride CAS No. 1909312-94-2

[5-(oxolan-2-yl)-4H-1,2,4-triazol-3-yl]methanamine hydrochloride

Cat. No. B2883913
CAS RN: 1909312-94-2
M. Wt: 204.66
InChI Key: FCPSDGVCKPJAAT-UHFFFAOYSA-N
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Description

“[5-(oxolan-2-yl)-4H-1,2,4-triazol-3-yl]methanamine hydrochloride” is a chemical compound with the molecular formula C7H13ClN4O . It has a molecular weight of 204.66 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H12N4O.ClH/c8-4-6-9-7(11-10-6)5-2-1-3-12-5;/h5H,1-4,8H2,(H,9,10,11);1H . This indicates that the compound contains a 5-membered oxolan ring and a 1,2,4-triazole ring, both of which are attached to a methanamine group. The compound also contains a chloride ion, which likely forms an ionic bond with the positively charged nitrogen atom in the methanamine group.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Other physical and chemical properties such as melting point, boiling point, and solubility could not be found in the available data.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

properties

IUPAC Name

[3-(oxolan-2-yl)-1H-1,2,4-triazol-5-yl]methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O.ClH/c8-4-6-9-7(11-10-6)5-2-1-3-12-5;/h5H,1-4,8H2,(H,9,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCPSDGVCKPJAAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C2=NNC(=N2)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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